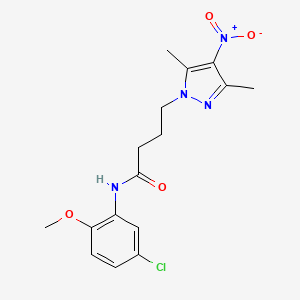![molecular formula C19H16N4O B6023993 3-[4-(dimethylamino)phenyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6023993.png)
3-[4-(dimethylamino)phenyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(dimethylamino)phenyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile is a synthetic compound that has been studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been the subject of several studies exploring its synthesis, mechanism of action, and potential applications in various fields.
作用機序
The mechanism of action of 3-[4-(dimethylamino)phenyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile involves the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of tyrosine kinase enzymes, which are known to play a role in the development and progression of cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These include the inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels).
実験室実験の利点と制限
One of the main advantages of using 3-[4-(dimethylamino)phenyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile in lab experiments is its potential for use in cancer research. However, there are also some limitations to its use, including the fact that it may not be effective against all types of cancer and that more research is needed to fully understand its mechanism of action.
将来の方向性
There are a number of future directions that could be explored in relation to 3-[4-(dimethylamino)phenyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile. These include further studies into its mechanism of action and potential applications in other areas of scientific research, such as drug development and molecular biology. Additionally, more research is needed to fully understand the limitations and potential side effects of this compound, as well as its potential for use in clinical settings.
合成法
The synthesis of 3-[4-(dimethylamino)phenyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile involves the reaction of 4-(dimethylamino)benzaldehyde with 3-amino-2-methylquinazolin-4(3H)-one in the presence of acetic anhydride. This reaction results in the formation of the final product, which is then purified through column chromatography.
科学的研究の応用
3-[4-(dimethylamino)phenyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has the potential to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-23(2)15-9-7-13(8-10-15)11-14(12-20)18-21-17-6-4-3-5-16(17)19(24)22-18/h3-11H,1-2H3,(H,21,22,24)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUQXRFFSDGPLG-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-difluorobenzyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone](/img/structure/B6023918.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6023925.png)
![5-(4-ethylbenzylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6023927.png)
![({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(2-phenoxyethyl)amine](/img/structure/B6023952.png)
![5-[({[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6023962.png)
![(5-chloro-2-methoxyphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone](/img/structure/B6023971.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-furamide](/img/structure/B6023978.png)
![1-acetyl-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-piperidinamine](/img/structure/B6023982.png)
![5-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B6023987.png)
![1-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6023989.png)


![ethyl 1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B6024011.png)
![5-[1-(2,2-dimethylpropyl)-2-pyrrolidinyl]-N-[3-(1H-tetrazol-5-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6024012.png)